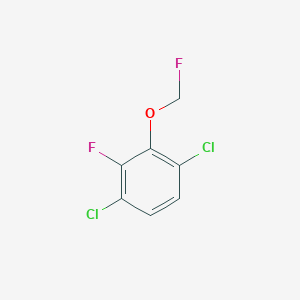
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the introduction of chlorine, fluorine, and fluoromethoxy groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Electrophilic Substitution: Chlorinating and fluorinating agents like chlorine gas or fluorine gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
科学研究应用
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,4-Dichloro-2-fluoro-3-(methoxy)benzene
- 1,4-Dichloro-2-fluoro-3-(chloromethoxy)benzene
Comparison
Compared to similar compounds, 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. The combination of chlorine, fluorine, and fluoromethoxy groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
属性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC 名称 |
1,4-dichloro-2-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(9)7(6(4)11)12-3-10/h1-2H,3H2 |
InChI 键 |
FZDVJLOWNFJQFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)OCF)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



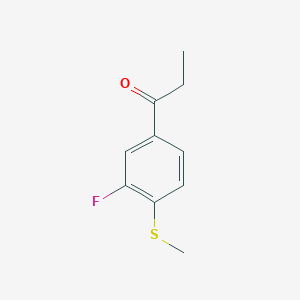

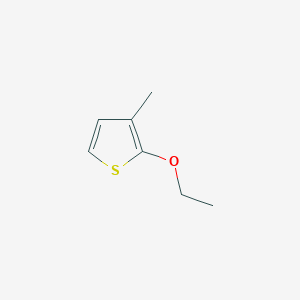
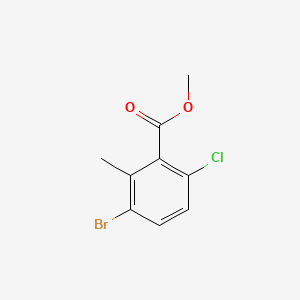
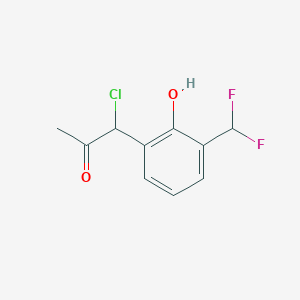


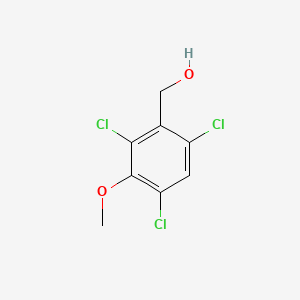
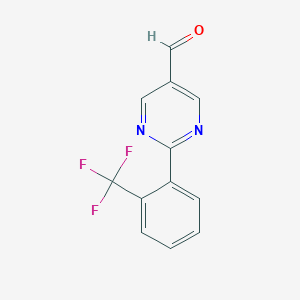
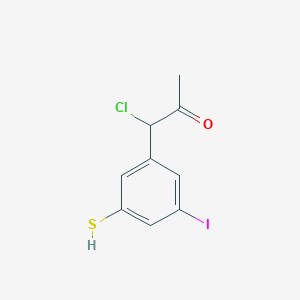
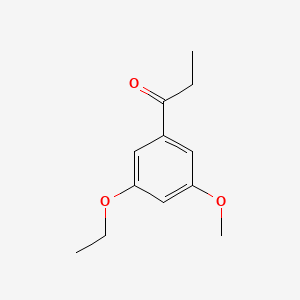
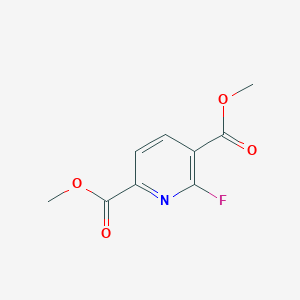
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
